molecular formula C28H29N3O8 B13401180 2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester

2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester

Cat. No.: B13401180
M. Wt: 535.5 g/mol
InChI Key: DQKARZJTYUBTMX-UHFFFAOYSA-N
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Description

2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester typically involves multiple steps. One common method includes the esterification of hexanoic acid with 4-nitrophenol in the presence of a strong acid catalyst. The reaction conditions often require heating and a large excess of water to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids or bases are commonly used as catalysts.

    Reduction: Hydrogen gas and metal catalysts like palladium or platinum.

    Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Amine derivatives.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active compounds that can interact with biological molecules. The nitro group can be reduced to an amine, which may participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(phenylmethoxycarbonylamino)hexanoic acid (4-nitrophenyl) ester is unique due to its complex structure, which allows for multiple functional group modifications. This versatility makes it valuable in various scientific and industrial applications.

Properties

IUPAC Name

(4-nitrophenyl) 2,6-bis(phenylmethoxycarbonylamino)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O8/c32-26(39-24-16-14-23(15-17-24)31(35)36)25(30-28(34)38-20-22-11-5-2-6-12-22)13-7-8-18-29-27(33)37-19-21-9-3-1-4-10-21/h1-6,9-12,14-17,25H,7-8,13,18-20H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKARZJTYUBTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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